molecular formula C29H38N2O2 B12093948 Diethylammonium (S)-4-methyl-2-(tritylamino)pentanoate

Diethylammonium (S)-4-methyl-2-(tritylamino)pentanoate

Cat. No.: B12093948
M. Wt: 446.6 g/mol
InChI Key: LJXAMEHSBAARLH-UHFFFAOYSA-N
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Description

Diethylammonium (S)-4-methyl-2-(tritylamino)pentanoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diethylammonium group, a tritylamino group, and a chiral center, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethylammonium (S)-4-methyl-2-(tritylamino)pentanoate typically involves multiple steps:

    Formation of the Tritylamino Group: The tritylamino group is introduced through a nucleophilic substitution reaction where trityl chloride reacts with an amine precursor.

    Chiral Center Introduction: The chiral center is established using enantioselective synthesis techniques, often involving chiral catalysts or starting materials.

    Final Assembly: The diethylammonium group is added in the final step, usually through a salt formation reaction with diethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethylammonium (S)-4-methyl-2-(tritylamino)pentanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the compound into amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trityl chloride in the presence of a base like triethylamine.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted tritylamino derivatives.

Scientific Research Applications

Chemistry

In chemistry, Diethylammonium (S)-4-methyl-2-(tritylamino)pentanoate is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its chiral nature and functional groups.

Medicine

Potential applications in medicine include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its structure may allow for the design of drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its functional groups and stability.

Mechanism of Action

The mechanism of action of Diethylammonium (S)-4-methyl-2-(tritylamino)pentanoate involves its interaction with molecular targets such as enzymes or receptors. The diethylammonium group can form ionic interactions, while the tritylamino group can participate in hydrophobic interactions and π-π stacking. The chiral center allows for enantioselective binding, which is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Diethylammonium (S)-4-methyl-2-(benzylamino)pentanoate
  • Diethylammonium (S)-4-methyl-2-(phenylamino)pentanoate
  • Diethylammonium (S)-4-methyl-2-(anilino)pentanoate

Uniqueness

Diethylammonium (S)-4-methyl-2-(tritylamino)pentanoate is unique due to the presence of the tritylamino group, which provides steric bulk and specific electronic properties. This makes it distinct from other similar compounds that may have smaller or less complex substituents.

Properties

Molecular Formula

C29H38N2O2

Molecular Weight

446.6 g/mol

IUPAC Name

N-ethylethanamine;4-methyl-2-(tritylamino)pentanoic acid

InChI

InChI=1S/C25H27NO2.C4H11N/c1-19(2)18-23(24(27)28)26-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;1-3-5-4-2/h3-17,19,23,26H,18H2,1-2H3,(H,27,28);5H,3-4H2,1-2H3

InChI Key

LJXAMEHSBAARLH-UHFFFAOYSA-N

Canonical SMILES

CCNCC.CC(C)CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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